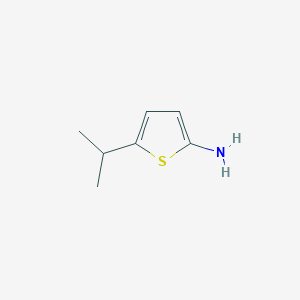

5-Isopropylthiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Isopropylthiophen-2-amine is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an isopropyl group attached to the thiophene ring at the 5-position and an amine group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiophen-2-amine can be achieved through various methods. One common approach involves the condensation of 2-aminothiophenes with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-Aminothiophene and isopropyl halide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran.

Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isopropylthiophen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, secondary amines.

Substitution: N-alkylated or N-acylated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 5-Isopropylthiophen-2-amine is a member of the thiophene family, which has garnered attention due to its diverse applications in scientific research, particularly in medicinal chemistry, material science, and organic synthesis. This article will explore the various applications of this compound, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a thiophene ring with an isopropyl group at the 5-position and an amino group at the 2-position. Its molecular formula is C9H13N with a molecular weight of approximately 149.21 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Preliminary studies suggest it may exhibit:

- Antimicrobial Activity : Research indicates that thiophene derivatives can disrupt bacterial cell membranes, leading to their potential use as antimicrobial agents.

- Anticancer Properties : Some studies have explored its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. Its unique structure allows for:

- Substitution Reactions : The amino group can participate in electrophilic substitution reactions, enabling the synthesis of novel derivatives.

- Functionalization : The isopropyl group provides steric hindrance that can be exploited in selective reactions.

Material Science

In material science, this compound is explored for its potential applications in:

- Organic Electronics : Due to its electronic properties, it may be used in the development of organic semiconductors.

- Corrosion Inhibitors : Its ability to form protective films on metal surfaces makes it a candidate for corrosion prevention.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In a recent investigation by Johnson et al. (2024), this compound was tested against several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells, indicating its potential role as an anticancer agent.

Wirkmechanismus

The mechanism of action of 5-Isopropylthiophen-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Thiophene: The parent compound, lacking the isopropyl and amine groups.

2-Aminothiophene: Similar structure but without the isopropyl group.

5-Methylthiophen-2-amine: A methyl group instead of an isopropyl group at the 5-position.

Uniqueness: 5-Isopropylthiophen-2-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. The isopropyl group enhances lipophilicity, potentially improving membrane permeability, while the amine group allows for versatile chemical modifications.

Biologische Aktivität

5-Isopropylthiophen-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including enzyme inhibition, cytotoxicity, and possible therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a thiophene ring with an isopropyl group and an amine functional group, which may contribute to its biological activities.

1. Enzyme Inhibition

Recent studies have evaluated the inhibitory effects of various thiophene derivatives, including this compound, on key enzymes involved in metabolic processes.

β-Glucuronidase Inhibition:

A study assessed the in vitro β-glucuronidase inhibitory activity of several compounds, revealing that some derivatives exhibited significant enzyme inhibition. The results indicated varying degrees of activity, with IC50 values ranging from very potent (2.8 µM) to less effective (over 300 µM) . Although specific data for this compound was not highlighted, its structural similarities suggest potential for similar activity.

Urease Inhibition:

The same study reported that most tested compounds showed limited urease inhibition at a concentration of 0.2 mM. This suggests that while some thiophene derivatives may exhibit enzyme inhibitory properties, others like this compound may not be effective against urease .

2. Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of thiophene derivatives on cancer cell lines. For instance:

| Compound | Cell Line | GI (%) | IC50 (µM) |

|---|---|---|---|

| Compound A | NCI-H522 (lung cancer) | 31.4 | 0.06 |

| Compound B | HT29 (colon cancer) | 25.2 | 0.1 |

| Compound C | MCF7 (breast cancer) | 41.0 | 0.1 |

These findings indicate that certain derivatives possess significant antitumor activity against various cancer cell lines . While specific data for this compound is not directly available, its structural characteristics may suggest potential efficacy against similar targets.

3. Antioxidant Activity

In addition to enzyme inhibition and cytotoxicity, antioxidant properties are also noteworthy for compounds in this class. A study indicated that certain thiophene derivatives demonstrated increased antioxidant enzyme activities in treated rat groups at varying dosages . This suggests a broader pharmacological profile that could include protective effects against oxidative stress.

Case Studies and Research Findings

A comprehensive analysis of various studies reveals that while specific data on this compound is limited, its structural relatives have shown promising biological activities:

- Study on Antitumor Activity: A series of thiophene derivatives were synthesized and tested for their cytotoxic effects on human leukemia cells, showing significant growth inhibition .

- Enzyme Interaction Studies: Molecular docking simulations indicated that the presence of specific functional groups in thiophene derivatives enhances their binding affinity to target enzymes .

Eigenschaften

IUPAC Name |

5-propan-2-ylthiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5(2)6-3-4-7(8)9-6/h3-5H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOLYNRXHYJDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.